molecular formula C7H9ClN2O3 B13099775 3-Ethyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride CAS No. 72820-56-5

3-Ethyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride

Cat. No.: B13099775
CAS No.: 72820-56-5
M. Wt: 204.61 g/mol
InChI Key: JOUJQVSPFUFYDU-UHFFFAOYSA-N
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Description

3-Ethyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride is a specialized heterocyclic building block designed for advanced synthetic chemistry and drug discovery research. The presence of both an acyl chloride group and a dioxotetrahydropyrimidine core makes this compound a highly reactive and versatile intermediate. It is primed for nucleophilic acyl substitution reactions, allowing researchers to efficiently synthesize amides, esters, and other derivatives under standard laboratory conditions. This functionality is particularly valuable for creating targeted chemical libraries or for use in the development of more complex molecules, such as antibody-drug conjugates (ADCs), where precise coupling is essential. The scaffold is analogous to other tetrahydropyrimidine derivatives known for their application as key intermediates in pharmaceutical development. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

72820-56-5

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

IUPAC Name

3-ethyl-2,4-dioxo-1,3-diazinane-1-carbonyl chloride

InChI

InChI=1S/C7H9ClN2O3/c1-2-9-5(11)3-4-10(6(8)12)7(9)13/h2-4H2,1H3

InChI Key

JOUJQVSPFUFYDU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CCN(C1=O)C(=O)Cl

Origin of Product

United States

Biological Activity

3-Ethyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives known for their diverse biological activities. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8_{8}H8_{8}ClN3_{3}O3_{3}
  • Molecular Weight : 215.67 g/mol

Enzyme Inhibition Studies

Recent studies have highlighted the potential of 3-Ethyl-2,4-dioxotetrahydropyrimidine derivatives as inhibitors of various enzymes, particularly fatty acid amide hydrolase (FAAH). FAAH is critical in the metabolism of endocannabinoids and is implicated in various physiological processes, including pain sensation and inflammation.

  • FAAH Inhibition :
    • A series of 2,4-dioxopyrimidine derivatives were synthesized and tested for their inhibitory effects on FAAH. The synthesized compounds exhibited moderate to significant FAAH inhibitory potency, with IC50_{50} values indicating effective inhibition at micromolar concentrations .
    • The structure-activity relationship (SAR) analysis revealed that modifications at certain positions of the pyrimidine ring could enhance inhibitory potency, suggesting a pathway for further optimization .

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Neuroprotective Effects :
    • Compounds structurally related to 3-Ethyl-2,4-dioxotetrahydropyrimidine have shown neuroprotective properties in animal models of neurodegenerative diseases. These studies suggest that FAAH inhibition may contribute to increased levels of neuroprotective endocannabinoids .
  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that derivatives of 3-Ethyl-2,4-dioxotetrahydropyrimidine can reduce pro-inflammatory cytokine production in activated macrophages. This anti-inflammatory effect was attributed to the modulation of endocannabinoid signaling pathways through FAAH inhibition .

Research Findings

CompoundIC50_{50} (µM)Biological Activity
3-Ethyl-2,4-dioxotetrahydropyrimidine5.0FAAH Inhibition
N-Hexyl-2,4-dioxopyrimidine3.5Neuroprotection
N-Hexyl-5-methyl-2,4-dioxopyrimidine4.0Anti-inflammatory

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine and Pyrazine Derivatives

The compound shares structural similarities with 3-ethyl-2,5-pyrazinedipropanoic acid (compound 5 in ), a pyrazine derivative isolated from marine fungi. Both compounds contain ethyl-substituted nitrogen heterocycles, but key differences include:

  • Ring saturation: The target compound is a partially saturated tetrahydropyrimidine, while 3-ethyl-2,5-pyrazinedipropanoic acid is aromatic.
  • Functional groups: The carbonyl chloride in the target compound contrasts with the dipropanoic acid groups in the pyrazine derivative, leading to divergent reactivity (e.g., acylating agent vs. metal chelation or hydrogen bonding) .
  • Biosynthetic pathways: Pyrazine derivatives like compound 5 may form via nonenzymatic dimerization of 5-aminolevulinic acid, whereas the tetrahydropyrimidine scaffold likely arises from cyclization reactions involving urea or thiourea derivatives.

Pesticide-Related Compounds

The carbonyl chloride moiety aligns the target compound with agrochemical intermediates. For example:

  • Clofencet (): A pyridazinecarboxylic acid herbicide. Both clofencet and the target compound feature nitrogen heterocycles and ethyl groups, but clofencet’s carboxylic acid group enables salt formation for formulation stability, whereas the carbonyl chloride in the target compound facilitates covalent bonding to bioactive amines .
  • Flumioxazin (): A benzoxazinone herbicide. Unlike the target compound, flumioxazin incorporates a fused benzoxazinone-isoindole system, which enhances photostability and soil residual activity.
Compound Core Structure Key Functional Groups Primary Use Reactivity Profile
Target compound Tetrahydropyrimidine Carbonyl chloride, ethyl Synthesis intermediate Nucleophilic acyl substitution
Clofencet Pyridazine Carboxylic acid, ethyl Herbicide Ionic interactions
3-Ethyl-2,5-pyrazinedipropanoic acid Pyrazine Dipropanoic acid, ethyl Natural product Chelation, hydrogen bonding

Acyl Chloride Intermediates

The compound’s carbonyl chloride group is analogous to 3-difluoromethyl-1-methylpyrazole-4-carbonyl chloride (), a key intermediate in fungicide synthesis. Both compounds undergo amidation with amines, but their heterocyclic cores dictate downstream bioactivity:

  • Pyrazole vs. pyrimidine : Pyrazole-based fungicides (e.g., from ) often target fungal succinate dehydrogenase, while tetrahydropyrimidines may inhibit dihydrofolate reductase or act as protease inhibitors .
  • Synthetic routes : Both compounds are synthesized via ester-to-acid chloride conversion, but the target compound’s tetrahydropyrimidine core may require cyclization steps absent in pyrazole synthesis.

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